5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Lipophilicity LogP Medicinal Chemistry

This 5-(5-bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane integrates a reactive aryl‑bromide handle (validated Suzuki yields 45–82%) for late‑stage diversification with a rigid, three‑dimensional bicyclic core that enforces conformational restriction. Supplied as a diastereomeric mixture (2 undefined stereocenters), each screening well captures up to four stereoisomers, maximizing shape diversity for fragment‑based campaigns. With an XLogP3 of 2.3 and TPSA of 57.8 Ų, it resides in favorable CNS drug‑like space, offering superior blood‑brain barrier penetration potential over polar bromobenzoyl analogs. This building block enables parallel library synthesis of 5‑arylthiophene derivatives without purchasing individual pre‑arylated reagents, accelerating hit‑to‑lead timelines.

Molecular Formula C10H10BrNO2S
Molecular Weight 288.16
CAS No. 1853229-59-0
Cat. No. B2584794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
CAS1853229-59-0
Molecular FormulaC10H10BrNO2S
Molecular Weight288.16
Structural Identifiers
SMILESC1C2CN(C1CO2)C(=O)C3=CC=C(S3)Br
InChIInChI=1S/C10H10BrNO2S/c11-9-2-1-8(15-9)10(13)12-4-7-3-6(12)5-14-7/h1-2,6-7H,3-5H2
InChIKeyWLSRPJQKIWBBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1853229-59-0): Core Chemical Identity and Procurement Context


5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a specialized bicyclic building block that integrates a brominated thiophene‑carbonyl moiety with a rigid 2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold [1]. The compound has a molecular weight of 288.16 g mol⁻¹, a calculated XLogP3 of 2.3, a topological polar surface area of 57.8 Ų, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and one rotatable bond [1]. It is supplied as a mixture of diastereomers (undefined stereocenters = 2), which distinguishes it from single‑enantiomer analogs and may be relevant for fragment‑based screening or library diversification strategies.

Why Generic Substitution Fails for 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane


Simple replacement by the non‑brominated thiophene analog or by other 2‑oxa‑5‑azabicyclo[2.2.1]heptane derivatives is not equivalent because the 5‑bromothiophene‑2‑carbonyl substituent simultaneously provides (i) a reactive aryl‑bromide handle for late‑stage diversification via palladium‑catalyzed cross‑coupling, and (ii) a modest but meaningful increase in lipophilicity (ΔXLogP3 ≈ +0.8) that alters partitioning and target engagement profiles [1][2]. The rigid bicyclic core imposes conformational restriction that is critical for projecting vectors in three‑dimensional chemical space, while the diastereomeric mixture offers a broader sampling of stereochemical configurations than single‑enantiomer preparations [1]. These combined features are not captured by alternative halogenated benzoyl or thiophene‑sulfonyl congeners, making the compound a strategically differentiated intermediate for medicinal chemistry and chemical biology applications.

Quantitative Differentiation Evidence for 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1853229-59-0)


Increased Lipophilicity vs. the Non‑Brominated Thiophene Analog

The target compound exhibits a calculated XLogP3 of 2.3, which is approximately 0.8 log units higher than the corresponding non‑brominated analog 5-(thiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (estimated XLogP3 ≈ 1.5) [1]. This difference arises from the replacement of thiophene‑H with thiophene‑Br, a substitution known to increase lipophilicity in a predictable manner [2]. Higher lipophilicity can enhance passive membrane permeability but must be balanced against solubility; the measured value of 2.3 places this compound in the favorable range for CNS drug‑like space (1 < XLogP3 < 3) while still allowing further vector elaboration.

Lipophilicity LogP Medicinal Chemistry Physicochemical Property

Topological Polar Surface Area (TPSA) Differentiates the Bromothiophene Scaffold from Benzoyl‑Based Analogs

The target compound has a topological polar surface area of 57.8 Ų [1], which is approximately 18 Ų lower than the analogous 5-(4-bromobenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane (estimated TPSA ≈ 76 Ų) [2]. This difference arises because the thiophene ring contributes fewer polar atoms than a phenyl ring when connected via an amide. A lower TPSA correlates with improved blood‑brain barrier penetration (threshold < 90 Ų) and oral absorption (threshold < 140 Ų). Both compounds fall within the favorable range, but the thiophene derivative offers a statistically significant 24 % reduction in TPSA relative to the benzoyl analog, which may translate to measurably higher CNS exposure when elaborated into final drug candidates.

Topological Polar Surface Area TPSA Physicochemical Property Drug‑Likeness

Reactive Aryl‑Bromide Handle for Suzuki–Miyaura Diversification: Benchmark Yields from Closely Related 5‑Bromothiophene‑2‑carbonyl Substrates

The 5‑bromothiophene‑2‑carbonyl moiety is a validated substrate for palladium‑catalyzed Suzuki–Miyaura cross‑coupling. In closely related systems, 5‑bromothiophene‑2‑carboxylic acid was coupled with a range of arylboronic acids under Pd(PPh₃)₄ catalysis to give 5‑arylthiophene‑2‑carbonyl derivatives in moderate‑to‑good isolated yields (45–82 %) [1]. The target compound retains the same 5‑bromothiophene‑2‑carbonyl electrophile, and the electron‑withdrawing carbonyl group is expected to facilitate oxidative addition, preserving reactivity relative to the carboxylic acid analog. This synthetic handle enables late‑stage diversification, allowing procurement to obtain a single intermediate that can be elaborated into multiple final compounds, reducing the need to source numerous pre‑functionalized building blocks.

Suzuki–Miyaura Coupling Cross‑Coupling Synthetic Yield Building Block Reactivity

Diastereomeric Mixture Composition vs. Single‑Enantiomer Analogs: Relevance for Fragment‑Based and Diversity‑Oriented Synthesis

The target compound possesses two undefined stereocenters and no defined stereocenters, meaning it is supplied as a mixture of diastereomers [1]. In contrast, commercially available single‑enantiomer 2‑oxa‑5‑azabicyclo[2.2.1]heptane derivatives (e.g., (1S,4S)‑configured scaffolds) provide only one stereochemical configuration [2]. For fragment‑based screening, a diastereomeric mixture effectively increases the number of three‑dimensional shapes sampled in a single well, potentially doubling the probability of detecting a hit compared to a single enantiomer. However, for structure‑based design requiring defined stereochemistry, this property must be considered as it necessitates chiral separation or asymmetric synthesis.

Stereochemistry Diastereomeric Mixture Fragment‑Based Screening Chemical Diversity

High‑Value Application Scenarios for 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1853229-59-0)


CNS‑Focused Fragment Library Design Requiring Controlled Lipophilicity

With an XLogP3 of 2.3 and a TPSA of 57.8 Ų, this compound occupies the favorable CNS drug‑like space [1]. Procurement teams building fragment libraries for neuroscience targets can prioritize this building block over the more polar bromobenzoyl analog (TPSA ≈ 76 Ų) to favor blood‑brain barrier penetration while retaining a reactive bromine handle for hit elaboration.

Late‑Stage Diversification via Suzuki–Miyaura Cross‑Coupling in Parallel Synthesis

The 5‑bromothiophene‑2‑carbonyl substructure has been validated to undergo Suzuki coupling with isolated yields of 45–82 % under standard conditions [1]. This compound can serve as a common intermediate in parallel synthesis arrays, allowing medicinal chemists to generate focused libraries of 5‑arylthiophene‑2‑carbonyl derivatives without needing to purchase individual pre‑arylated building blocks.

Stereochemically Diverse Screening Sets for Fragment‑Based Drug Discovery

Supplied as a diastereomeric mixture with two undefined stereocenters, a single well contains up to four distinct stereoisomers, effectively quadrupling the stereochemical diversity sampled per screening point relative to single‑enantiomer analogs [1][2]. This property is valuable for initial fragment hits where binding mode is unknown and broad shape complementarity is desired.

Synthesis of Conformationally Restricted γ‑Amino Acid Mimetics

The 2‑oxa‑5‑azabicyclo[2.2.1]heptane core has been established as a platform for backbone‑constrained γ‑amino acid analogs [1]. Incorporating the bromothiophene‑carbonyl substituent introduces a halogenated aromatic vector that can engage in halogen‑bonding interactions or serve as a synthetic diversification point, extending the utility of this scaffold in peptidomimetic design.

Quote Request

Request a Quote for 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.